2-(1-Ethylindol-3-yl)acetonitrile
Description
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-(1-ethylindol-3-yl)acetonitrile |
InChI |
InChI=1S/C12H12N2/c1-2-14-9-10(7-8-13)11-5-3-4-6-12(11)14/h3-6,9H,2,7H2,1H3 |
InChI Key |
LRYZXQXQTXAWBW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)CC#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 1 Ethylindol 3 Yl Acetonitrile
Direct Synthetic Routes and Optimization
Direct synthesis of 2-(1-ethylindol-3-yl)acetonitrile primarily involves the N-alkylation of indole-3-acetonitrile (B3204565). This approach is often favored for its straightforwardness and atom economy.
Alkylation Strategies for Indole (B1671886) Acetonitrile (B52724) Derivatives
The most common direct method for the synthesis of 2-(1-ethylindol-3-yl)acetonitrile is the N-alkylation of indole-3-acetonitrile. This reaction typically involves the deprotonation of the indole nitrogen followed by reaction with an ethylating agent. The choice of base, solvent, and ethylating agent significantly influences the reaction's efficiency and selectivity.
Commonly, a strong base such as sodium hydride (NaH) is used to deprotonate the indole nitrogen, creating a potent nucleophile. youtube.com This is then reacted with an ethyl halide, such as ethyl iodide or ethyl bromide, to introduce the ethyl group. The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). researchgate.netgoogle.com Research has shown that the use of DMSO as a solvent can be crucial for controlling the regioselectivity of the reaction, favoring N-alkylation over C-alkylation. researchgate.net
Alternative methods have been developed to avoid the use of hazardous reagents like sodium hydride. For instance, a metal-free reductive N-alkylation of indoles using aldehydes as the alkylating agent and triethylsilane (Et3SiH) as a reductant has been reported, offering a milder and safer approach. acs.org
| Alkylation Method | Reagents | Solvent | Key Features |
| Classical N-Alkylation | Indole-3-acetonitrile, Sodium Hydride, Ethyl Iodide/Bromide | DMF, DMSO | High yield, but requires a strong and hazardous base. youtube.comresearchgate.net |
| Reductive N-Alkylation | Indole-3-acetonitrile, Ethanal, Triethylsilane | Not specified | Metal-free, milder conditions. acs.org |
| Phase-Transfer Catalysis | Indole-3-acetonitrile, Ethyl Halide, Phase-Transfer Catalyst, Base (e.g., NaOH) | Biphasic system (e.g., Toluene/Water) | Avoids anhydrous conditions, can be more cost-effective. |
Cyanoethylation and Related Functionalization Approaches
While direct cyanoethylation of 1-ethylindole is a conceivable route, it is less commonly employed for the synthesis of 2-(1-ethylindol-3-yl)acetonitrile compared to the alkylation of indole-3-acetonitrile. Cyanoethylation typically involves the addition of acrylonitrile (B1666552) to a substrate. However, controlling the regioselectivity to achieve substitution at the C3 position of 1-ethylindole can be challenging.
More relevant to the synthesis of the target molecule is the introduction of the cyanomethyl group (-CH2CN) onto the 1-ethylindole precursor. This can be considered a functionalization approach that leads to the desired product.
Indirect Synthesis via Precursor Transformation
Indirect synthetic routes to 2-(1-ethylindol-3-yl)acetonitrile involve the construction of the molecule through a series of reactions, often starting with a simpler indole derivative or even non-indolic precursors.
Multi-step Reaction Sequences and Intermediate Derivatization
A common indirect strategy involves the initial synthesis of 1-ethylindole, followed by the introduction of the acetonitrile moiety at the C3 position. 1-ethylindole can be prepared through the N-alkylation of indole using an ethylating agent.
Once 1-ethylindole is obtained, the cyanomethyl group can be introduced at the C3 position through various methods. One such method is the Mannich reaction, where 1-ethylindole is reacted with formaldehyde (B43269) and dimethylamine (B145610) to form 1-ethylgramine. This intermediate is then treated with a cyanide source, such as sodium or potassium cyanide, to yield 2-(1-ethylindol-3-yl)acetonitrile.
Another approach is the direct C3-formylation of 1-ethylindole using the Vilsmeier-Haack reaction (POCl3/DMF), followed by conversion of the resulting aldehyde to the acetonitrile. This can be achieved through a two-step process involving reduction of the aldehyde to the corresponding alcohol and subsequent conversion to the nitrile via the tosylate or halide intermediate.
The Fischer indole synthesis is another versatile multi-step method. This could involve the reaction of phenylhydrazine (B124118) with a suitable ketone or aldehyde that already contains the ethyl group and a precursor to the acetonitrile side chain. For example, reacting 1-phenyl-1-ethylhydrazine with 4-cyanobutan-2-one could theoretically lead to the formation of the target molecule, although this specific route is not widely documented. The synthesis of 3-ethyl indole from butanal phenylhydrazone using an acid-catalyzed cyclization has been demonstrated, showcasing the utility of the Fischer indole synthesis for preparing substituted indoles. researchgate.net
Transition Metal-Catalyzed Synthetic Pathways
Transition metal catalysis offers powerful tools for the synthesis of indole derivatives, including 2-(1-ethylindol-3-yl)acetonitrile. A notable method is the palladium-catalyzed cyanation of the C-H bond at the 3-position of a pre-formed 1-ethylindole. This direct C-H functionalization approach is highly efficient and avoids the need for pre-functionalized starting materials. For instance, a palladium-catalyzed cyanation of indoles at the C3 position has been achieved using a combination of ammonium (B1175870) bicarbonate (NH4HCO3) and DMSO as a safe and practical cyanide source. rsc.org
Palladium-catalyzed cross-coupling reactions are also relevant. A 1-ethyl-3-haloindole (e.g., 1-ethyl-3-bromoindole) could be subjected to a palladium-catalyzed cyanation reaction with a cyanide source like zinc cyanide (Zn(CN)2) to introduce the nitrile group. mit.edu Furthermore, palladium-catalyzed cyanoamidation of olefins has been shown to provide access to 3,3-disubstituted oxindoles, which could potentially be converted to the desired indoleacetonitrile. nih.gov
| Catalytic Method | Catalyst/Reagents | Key Features |
| C-H Cyanation | Palladium catalyst, NH4HCO3, DMSO | Direct functionalization of the C-H bond, avoids pre-functionalization. rsc.org |
| Cross-Coupling | Palladium catalyst, Zn(CN)2, 1-ethyl-3-haloindole | Reliable method for introducing the cyano group. mit.edu |
Principles of Green Chemistry in Synthetic Protocol Development
The principles of green chemistry are increasingly influencing the design of synthetic routes for compounds like 2-(1-ethylindol-3-yl)acetonitrile. The focus is on developing methods that are more environmentally friendly, safer, and more efficient.
One key aspect is the use of greener solvents. Research has demonstrated the feasibility of performing N-alkylation of indoles in water, a benign and abundant solvent. organic-chemistry.org For example, iridium-catalyzed N-alkylation of indolines with alcohols has been successfully carried out in water. organic-chemistry.org Another innovative approach is the use of aqueous microdroplets, which have been shown to promote chemoselective N-alkylation of indoles without the need for a catalyst. stanford.edu
The development of catalytic processes, particularly those using earth-abundant and non-toxic metals, is another cornerstone of green chemistry. Transition metal-free methods, such as the reductive N-alkylation with aldehydes and silanes, also contribute to greener synthesis by avoiding heavy metal waste. acs.org
Furthermore, multi-component reactions (MCRs), which combine several steps into a single operation, are inherently greener as they reduce solvent usage, energy consumption, and waste generation. researchgate.net The development of one-pot syntheses for substituted indoles aligns with these principles.
The use of safer reagents is also crucial. For instance, the use of NH4HCO3 and DMSO as a cyanide source in palladium-catalyzed cyanations presents a less toxic alternative to traditional cyanide salts. rsc.org
Methodological Advancements in Reaction Efficiency and Selectivity
The synthesis of 2-(1-Ethylindol-3-yl)acetonitrile, while conceptually straightforward via the alkylation of the 1-ethylindole precursor, presents challenges common to indole chemistry, namely achieving high regioselectivity and reaction efficiency. Traditional methods often require harsh conditions, strong bases, or result in mixtures of products, necessitating complex purification steps. However, significant methodological advancements have been developed to overcome these limitations, focusing on enhancing yield, selectivity, and improving the environmental footprint of the synthesis.
One of the most impactful advancements in the synthesis of indole derivatives, including N-alkylated indole-3-acetonitriles, is the application of Phase-Transfer Catalysis (PTC). crdeepjournal.orgresearchgate.net This methodology is particularly well-suited for the reaction between an organic-soluble substrate, such as 1-ethylindole, and an inorganic, water-soluble nucleophile like sodium or potassium cyanide.
Phase-Transfer Catalysis (PTC)
PTC facilitates the transfer of a reactant from one phase into another where the reaction can occur, thereby increasing the reaction rate and yield. researchgate.netacsgcipr.org In the context of synthesizing 2-(1-Ethylindol-3-yl)acetonitrile, a quaternary ammonium salt, such as Tetrabutylammonium Bromide (TBAB), is commonly used as the catalyst. researchgate.net The mechanism involves the quaternary ammonium cation pairing with the cyanide anion from the aqueous or solid phase, forming a lipophilic ion pair. This ion pair is soluble in the organic phase containing the indole substrate, allowing the cyanide nucleophile to react efficiently.
The advantages of using PTC for this type of synthesis are numerous:
Increased Yields and Reaction Rates: By facilitating the transport of the nucleophile to the reaction site, PTC can dramatically increase conversion rates and product yields compared to traditional biphasic systems without a catalyst. princeton.edu
Milder Reaction Conditions: The need for strong, hazardous bases and harsh solvents is often eliminated. Reactions can frequently be carried out with inexpensive inorganic bases like sodium hydroxide (B78521) or potassium carbonate. acsgcipr.org
High Selectivity: PTC conditions can promote high selectivity for mono-alkylation, reducing the formation of undesired by-products. crdeepjournal.org
Greener Chemistry: The ability to use water as a solvent and reduce the use of hazardous organic solvents makes PTC an environmentally benign methodology. researchgate.net
The efficiency of a PTC system can be fine-tuned by modifying several parameters, including the structure of the catalyst, the solvent system, and the base. For instance, the lipophilicity of the quaternary ammonium salt is a key factor; catalysts with a total carbon count (C#) between 16 and 32 are often highly effective for reactions where the organic-phase reaction is the rate-determining step. acsgcipr.org
| Catalyst System | Substrate | Reagent | Yield (%) | Benefit Highlighted |
| Conventional | Indole | Chloroacetonitrile (B46850) / Strong Base (e.g., NaH) in anhydrous organic solvent | Moderate | - |
| Phase-Transfer Catalysis (PTC) | Heterocycle (e.g., 2-mercaptoquinazolin-4(3H)-one) | Alkyl Halide / K₂CO₃ / TBAB | High (e.g., >90%) | High yield, mild conditions, operational simplicity. researchgate.net |
| PTC | General SN₂ Alkylation | Alkyl Halide / NaOH (aq) / Quaternary Ammonium Salt | Near 100% | Eliminates need for anhydrous/aprotic solvents, high efficiency. princeton.edu |
This table illustrates the general advantages of PTC for alkylation reactions on heterocyclic systems, analogous to the synthesis of 2-(1-Ethylindol-3-yl)acetonitrile. Data is representative of the improvements offered by PTC over conventional methods.
One-Pot and Cascade Reactions
Chemical Reactivity and Mechanistic Organic Chemistry of 2 1 Ethylindol 3 Yl Acetonitrile
Nucleophilic Reactivity of the Acetonitrile (B52724) Functionality
The acetonitrile group in 2-(1-Ethylindol-3-yl)acetonitrile is a locus for various nucleophilic transformations. The methylene (B1212753) protons adjacent to the nitrile are acidic and can be deprotonated by a strong base to form a stabilized carbanion. This anion serves as a potent nucleophile for alkylation and acylation reactions, allowing for the extension of the side chain.
Furthermore, the nitrile group itself can undergo classic transformations. It can be hydrolyzed under acidic or basic conditions to yield 2-(1-ethylindol-3-yl)acetic acid, a key auxin analog. Reduction of the nitrile, for instance using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, affords the corresponding primary amine, 2-(1-ethylindol-3-yl)ethanamine (a tryptamine (B22526) derivative). This amine is a crucial building block for the synthesis of various alkaloids and pharmacologically active compounds.
One-pot reactions involving the in-situ generation of a silyl (B83357) ketene (B1206846) imine from acetonitrile using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a trialkylamine base have been developed. richmond.edu This nucleophile can then react with various electrophiles. richmond.edu While not specifically detailed for the N-ethyl derivative, this methodology is applicable to acetonitrile derivatives for the synthesis of α-substituted nitriles. richmond.edu
Electrophilic Substitution Reactions on the Indole (B1671886) Nucleus
The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic attack. bhu.ac.in The C3 position is the most nucleophilic and typically the primary site of substitution. bhu.ac.in However, since this position is already substituted in 2-(1-Ethylindol-3-yl)acetonitrile, electrophilic attack is directed to other positions on the ring. The N-ethyl group enhances the electron-donating nature of the indole nitrogen, further activating the ring towards electrophiles compared to its N-unsubstituted counterpart.
Generally, for 3-substituted indoles, electrophilic substitution occurs preferentially at the C2 position. If both C2 and C3 are blocked, the reaction proceeds at the C6 position of the benzene (B151609) ring. bhu.ac.in
Common electrophilic substitution reactions applicable to the indole nucleus include:
Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto the indole ring, typically at the C2 position when C3 is substituted. wikipedia.orgorganic-chemistry.orgpcbiochemres.com The reaction uses a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). wikipedia.orgjk-sci.com This leads to the formation of 2-formyl-3-(1-ethylindol-3-yl)acetonitrile, a valuable intermediate for further functionalization.
Mannich Reaction: This reaction introduces an aminomethyl group onto the indole nucleus. ias.ac.innih.govchemtube3d.com For 3-substituted indoles, the Mannich reaction can occur at the C2 position, yielding a gramine-like derivative.
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely result in halogenation at the C2 position, and potentially at other positions on the benzene ring under more forcing conditions.
Nitration and Sulfonation: These reactions are also possible, though they may require carefully controlled conditions to avoid side reactions and degradation of the indole nucleus, which is sensitive to strong acids. nih.gov
Table 1: Regioselectivity of Electrophilic Substitution on the Indole Nucleus
| Reaction | Reagent | Expected Major Product Position |
|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF | C2 |
| Mannich | CH₂O, R₂NH | C2 |
| Bromination | NBS | C2 |
| Nitration | HNO₃, H₂SO₄ | C2, with potential for other isomers |
Transformations Involving the N-Ethyl Substituent
The N-ethyl group is generally stable. However, under specific conditions, it can be the site of chemical transformations. While de-alkylation of N-alkylindoles is possible, it typically requires harsh conditions, such as strong Lewis acids or reductive methods, which might affect other functional groups in the molecule. More commonly, the ethyl group can be functionalized. For instance, radical-mediated reactions could potentially introduce substituents on the ethyl chain, though this is less common and often lacks selectivity. In specific enzymatic or biomimetic systems, oxidation of the N-alkyl group could occur.
Cyclization Reactions and Annulation Strategies Utilizing the Compound
2-(1-Ethylindol-3-yl)acetonitrile is a prime substrate for constructing fused ring systems, particularly β-carbolines, which are prevalent in natural products and possess significant biological activity. ljmu.ac.ukmdpi.com
A key strategy is the Pictet-Spengler reaction . While the classic Pictet-Spengler reaction involves a tryptamine, derivatives of 2-(1-ethylindol-3-yl)acetonitrile can be converted to the corresponding tryptamine via reduction of the nitrile group. This resulting 2-(1-ethylindol-3-yl)ethanamine can then be condensed with an aldehyde or ketone to form a tetrahydro-β-carboline, which can be subsequently aromatized to the β-carboline. analis.com.mysciforum.net
Alternative cyclization strategies could involve:
Bischler-Napieralski-type reactions: Following conversion of the nitrile to an appropriate amide, acid-catalyzed cyclization can lead to dihydro-β-carbolines.
Metal-catalyzed cyclizations: Palladium-catalyzed reactions are widely used for indole synthesis and functionalization. nih.gov Tandem Sonogashira coupling followed by cyclization of 2-alkynylanilines is a powerful method for indole synthesis. nih.gov While this applies to the formation of the indole itself, similar palladium-catalyzed strategies could be envisioned for annulation reactions starting from a functionalized 2-(1-ethylindol-3-yl)acetonitrile.
Electrocyclization: Microwave-assisted electrocyclic cyclization of 3-nitrovinylindoles has been shown to produce β-carbolines. nih.gov This suggests that derivatives of 2-(1-ethylindol-3-yl)acetonitrile could be functionalized to create suitable diene or triene systems capable of undergoing pericyclic reactions.
Role as a Key Intermediate in Cascade Reactions
Cascade reactions, also known as tandem or domino reactions, offer an efficient way to build molecular complexity in a single pot. beilstein-journals.org 2-(1-Ethylindol-3-yl)acetonitrile and its derivatives can act as pivotal intermediates in such sequences.
For example, a cascade could be initiated by an electrophilic attack on the indole nucleus, followed by an intramolecular cyclization involving the nitrile group or a derivative thereof. A sequence might involve a Vilsmeier-Haack reaction at C2, followed by condensation and cyclization to form a new fused ring.
Another possibility involves the nucleophilic character of the α-carbon. A Michael addition of the deprotonated acetonitrile to an α,β-unsaturated system could be the first step in a cascade that culminates in a ring-closing reaction. The Enders cascade reaction, for instance, involves a Michael/Michael/aldol (B89426) sequence, showcasing how multiple C-C bonds can be formed in a controlled manner. beilstein-journals.org While the original reaction uses different substrates, the principles could be adapted.
Recently, a method for converting 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles has been developed, proceeding through a cascade involving a spirocyclization and rearrangement. nih.govresearchgate.netmdpi.com This highlights the potential for the indole-acetonitrile scaffold to participate in complex rearrangement and cascade sequences.
Investigation of Reaction Kinetics and Thermodynamic Parameters
Detailed kinetic and thermodynamic data for reactions involving 2-(1-Ethylindol-3-yl)acetonitrile are not widely published. However, studies on related indole derivatives provide valuable insights.
Kinetic studies on the electrophilic substitution of indoles, such as nitrosation, have been performed. rsc.org These studies often show that the formation of the initial electrophile-indole complex (the Wheland intermediate) is the rate-determining step. uni-muenchen.de The electron-donating N-ethyl group in 2-(1-Ethylindol-3-yl)acetonitrile would be expected to increase the rate of electrophilic substitution compared to unsubstituted indole-3-acetonitrile (B3204565) by stabilizing the positive charge in the transition state.
Thermodynamic considerations are crucial in understanding reaction outcomes. For instance, in electrophilic substitutions, the relative stability of the possible intermediates (attack at C2 vs. C4, C5, C6, or C7) dictates the regioselectivity. Attack at C2 is generally favored for 3-substituted indoles because it allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring. bhu.ac.in
The H-D exchange kinetics have been studied for various indole compounds, revealing the high reactivity of the C3 position. acs.org For 3-substituted indoles, the exchange rates at other positions can provide quantitative data on their relative nucleophilicity.
Applications As a Synthetic Building Block in Advanced Organic Synthesis
Construction of Complex Indole-Containing Heterocyclic Systems
The indole (B1671886) core of 2-(1-Ethylindol-3-yl)acetonitrile serves as an excellent template for the annulation of additional rings, leading to the formation of polycyclic and fused heterocyclic systems. The ethyl group at the N1 position often provides improved solubility and can influence the regioselectivity of certain reactions compared to its N-unsubstituted counterpart.
The synthesis of polycyclic indole derivatives is a significant area of research due to their prevalence in biologically active compounds. While specific examples utilizing 2-(1-Ethylindol-3-yl)acetonitrile are not extensively documented, the general strategies employed for N-alkylated indoles are directly applicable. Palladium-catalyzed C-H activation and annulation reactions are powerful tools for constructing polycyclic amides and indoles. rsc.org For instance, a ruthenium(II)-catalyzed reaction of an N-acylated indole with an alkyne can lead to the formation of a new fused ring system. rsc.org
Furthermore, N-fused polycyclic indoles can be synthesized via palladium-catalyzed multicomponent cascade reactions. rsc.org A notable example involves the reaction of a 3-diazo oxindole (B195798) with isocyanides, which proceeds through an amide-assisted regioselective [3+1+1] annulation. rsc.org The principles of these transition-metal-catalyzed domino reactions, which are effective for creating 3,n-fused tricyclic indole skeletons, can be extrapolated to substrates like 2-(1-Ethylindol-3-yl)acetonitrile. nih.gov
Table 1: Representative Strategies for Polycyclic Indole Synthesis Applicable to 2-(1-Ethylindol-3-yl)acetonitrile
| Reaction Type | Key Reagents | Product Type | Reference |
| Ruthenium(II)-Catalyzed Annulation | [RuCl2(p-cymene)]2, Alkyne | Fused Polycyclic Amides/Indoles | rsc.org |
| Palladium-Catalyzed Cascade | Pd Catalyst, Isocyanide, Diazo Compound | N-Fused Polycyclic Indoles | rsc.org |
| Intramolecular Larock Annulation | Pd2(dba)3, DtPBF | 3,n-Fused Tricyclic Indoles | nih.gov |
The fusion of pyrrole (B145914) or pyridine (B92270) rings to the indole scaffold of 2-(1-Ethylindol-3-yl)acetonitrile can generate novel heterocyclic systems with interesting biological properties.
The synthesis of pyrrolo[1,2-a]indoles can be achieved through intramolecular nucleophilic aromatic substitution. rsc.org A general approach involves the condensation of a phenylacetonitrile (B145931) derivative with a cyclic imine precursor, followed by a copper-catalyzed cyclization to form the fused pyrrole ring. rsc.org
For the construction of pyridine-fused systems , various methodologies can be employed. One approach involves the cyclization of appropriate precursors derived from the indole core. For example, diversely substituted pyridin-2(1H)-ones can be synthesized from indole-4-boronic acid pinacol (B44631) ester through a Suzuki-Miyaura coupling followed by further transformations. nih.gov While this example starts with a different indole isomer, the principle of building a pyridine ring onto an indole framework is well-established. Another strategy involves a [3 + 2 + 1] fragment-assembling synthesis where acetonitrile (B52724) itself can act as a building block for the pyridine ring under specific catalytic conditions. researchgate.net
Table 2: Methods for Fused Pyrrole and Pyridine Ring Formation
| Fused System | Synthetic Strategy | Key Steps | Reference |
| Pyrrolo[1,2-a]indole | Intramolecular Nucleophilic Aromatic Substitution | Condensation with a pyrroline (B1223166) derivative, Cu(I)-catalyzed cyclization | rsc.org |
| Pyridin-2(1H)-one | Suzuki Coupling and Cyclization | Suzuki-Miyaura coupling, reduction, acylation, and cyclization | nih.gov |
| Substituted Pyridine | Fragment-Assembling Strategy | Intermolecular cyclization of chalcones with acetonitrile | researchgate.net |
Precursor for Advanced Aromatic and Heteroaromatic Scaffolds
The acetonitrile group in 2-(1-Ethylindol-3-yl)acetonitrile is a versatile functional group that can be transformed into a variety of other functionalities, making the compound a valuable precursor for more complex aromatic and heteroaromatic scaffolds.
The nitrile group can be:
Hydrolyzed to a carboxylic acid (1-ethylindole-3-acetic acid), which can then participate in amide or ester bond formation.
Reduced to a primary amine (1-ethyltryptamine), a key intermediate for the synthesis of many alkaloids and pharmacologically active compounds.
Reacted with Grignard reagents to form ketones, which are themselves versatile intermediates for further elaboration.
Used in cycloaddition reactions to form various heterocyclic rings such as tetrazoles.
These transformations allow for the incorporation of the 1-ethylindole-3-methyl moiety into a wide range of larger and more complex molecular architectures. The use of haloindole carboxaldehydes as precursors highlights the importance of such functional handles in the synthesis of diverse heterocyclic frameworks. researchgate.net
Strategies for Natural Product Analogue Synthesis (Focus on Synthetic Routes)
The structural motif of indolyl-3-acetonitrile is present in several natural products and serves as a key starting point for the synthesis of their analogues. A notable example is the synthesis of analogues of arvelexin , a natural product from Brassica rapa with anti-inflammatory properties. nih.gov Several indolyl-3-acetonitrile derivatives have been synthesized and evaluated for their biological activity, demonstrating the utility of this scaffold in medicinal chemistry. nih.gov One particularly potent analogue, 7-hydroxy-1-methylindole-3-acetonitrile (7-HMIA), has been identified.
While direct synthetic routes starting from 2-(1-Ethylindol-3-yl)acetonitrile to complex natural products are not prominently reported, its potential is evident from the synthesis of related compounds. For example, derivatives of 1H-indole-2-acetic acid, which can be accessed from the corresponding acetonitrile, are key intermediates in the total synthesis of several natural and non-natural pharmaceutical agents. nih.gov The synthesis of natural product analogues often involves the strategic modification of a core scaffold, and 2-(1-Ethylindol-3-yl)acetonitrile provides a robust platform for such modifications. researchgate.netunina.it
Development of Novel Reaction Methodologies Using the Compound
While 2-(1-Ethylindol-3-yl)acetonitrile itself has not been the focus of extensive methodological studies, the broader class of indolyl acetonitriles and the acetonitrile functional group are central to many novel synthetic methods. mdpi.com For instance, a novel protocol was developed for the conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles, showcasing new ways to synthesize substituted indoleacetonitriles. nih.gov
The reactivity of the N-H bond in free indoles has been a focus of methods development, and the N-ethyl group in the title compound circumvents the need for a protection/deprotection sequence in many cases, thereby streamlining synthetic routes. For example, palladium-catalyzed C-H arylations of free (NH) indoles have been developed using various carbonyl directing groups at the C3-position. nih.gov The use of an N-alkylated substrate like 2-(1-Ethylindol-3-yl)acetonitrile can alter the course of such reactions, for instance, by preventing the migration of an acetyl group from the C3 to the C2 position. nih.gov
Stereoselective Synthesis Utilizing 2-(1-Ethylindol-3-yl)acetonitrile
The creation of chiral centers in a controlled manner is a cornerstone of modern organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals. While 2-(1-Ethylindol-3-yl)acetonitrile is an achiral molecule, its functional groups provide opportunities for stereoselective transformations.
Furthermore, the nitrile group can be a precursor to other functionalities that can direct stereoselective reactions. For instance, hydrolysis to the corresponding carboxylic acid would allow for its conversion into a chiral ester or amide, which could then be used in stereoselective aldol (B89426) reactions or other C-C bond-forming reactions. nih.gov The term "stereoselective" refers to reactions that favor the formation of one stereoisomer over another, and while many reactions exhibit some degree of selectivity, "stereospecific" reactions are those where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com The development of stereoselective reactions involving 2-(1-Ethylindol-3-yl)acetonitrile remains a promising area for future research.
Computational and Theoretical Studies on 2 1 Ethylindol 3 Yl Acetonitrile
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. For 2-(1-Ethylindol-3-yl)acetonitrile, these studies illuminate the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity.
The electronic structure is dominated by the aromatic indole (B1671886) ring system. The fusion of the benzene (B151609) and pyrrole (B145914) rings creates a delocalized π-electron system. The nitrogen atom in the pyrrole ring donates electron density to this system, making the ring electron-rich, particularly at the C3 position. The introduction of an ethyl group at the N1 position has a modest electron-donating effect through induction, slightly increasing the electron density of the ring system compared to an unsubstituted indole.
Molecular orbital analysis of similar indole derivatives reveals that the Highest Occupied Molecular Orbital (HOMO) is typically localized on the indole ring, reflecting its electron-donating capability. researchgate.net The Lowest Unoccupied Molecular Orbital (LUMO), conversely, is often influenced by electron-withdrawing substituents. For 2-(1-Ethylindol-3-yl)acetonitrile, the LUMO is expected to have significant contributions from the acetonitrile (B52724) group's π* orbitals. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and its potential for electronic transitions, which are relevant for its spectroscopic properties. researchgate.net
Table 1: Predicted Electronic Properties of 2-(1-Ethylindol-3-yl)acetonitrile based on Analogous Systems
| Property | Predicted Characteristic | Rationale/Relevant Analogues |
| HOMO Localization | Primarily on the indole ring system | Typical for indole derivatives; reflects π-electron density. researchgate.net |
| LUMO Localization | Significant contribution from the π* orbitals of the acetonitrile group | Electron-withdrawing nature of the cyano group. |
| N1-Ethyl Group Effect | Weak electron-donating (inductive) | Alkyl groups are known to be weak +I substituents. |
| C3-Acetonitrile Group Effect | Strong electron-withdrawing (inductive and resonance) | The cyano group is a classic electron-withdrawing group. |
| Electron Density | High at the C2 position of the indole ring | The C3 position is substituted, making C2 the most nucleophilic carbon. |
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is an invaluable tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. This provides deep insight into reaction feasibility and selectivity.
The synthesis of 2-(1-Ethylindol-3-yl)acetonitrile typically involves two key transformations for which computational modeling can provide mechanistic clarity: N-alkylation of an indole precursor and introduction of the acetonitrile side chain.
N-Alkylation: The ethylation of the indole nitrogen can be modeled to understand its mechanism. The reaction of an indole-3-acetonitrile (B3204565) precursor with an ethylating agent (e.g., ethyl iodide) would proceed via an SN2 mechanism. Computational studies on the N-alkylation of indoles have explored the factors influencing reactivity, such as the acidity of the N-H proton and the nature of the electrophile. mdpi.comnih.gov These models can calculate the activation energy for the nucleophilic attack of the indole nitrogen on the ethylating agent, confirming the most favorable reaction pathway.
Introduction of the Acetonitrile Group: A common route to 3-substituted indoles is the reaction of indole with an electrophile. For instance, the reaction of 1-ethylindole with chloroacetonitrile (B46850) could be modeled. This Friedel-Crafts-type alkylation would involve the formation of a sigma complex (or Wheland intermediate). Computational modeling can determine the relative energies of the transition states for attack at different positions of the indole ring (e.g., C2 vs. C3), explaining the observed regioselectivity for the C3 position.
Furthermore, computational studies can explore alternative reaction pathways, such as the electrochemical oxidation of 3-substituted indoles to form 2-oxindoles, providing a theoretical basis for potential side reactions or further transformations. rsc.org
Conformational Analysis and Energetic Profiles
The three-dimensional shape (conformation) of a molecule is critical to its function and interactions. 2-(1-Ethylindol-3-yl)acetonitrile has several rotatable bonds, leading to different possible conformations. Conformational analysis using computational methods involves mapping the potential energy of the molecule as a function of its dihedral angles.
The two primary points of conformational flexibility are:
Rotation around the N1-C(ethyl) bond: This determines the orientation of the ethyl group relative to the indole plane. Calculations would likely show a relatively low barrier to rotation, with staggered conformations being energetically preferred over eclipsed ones.
Rotation around the C3-C(acetonitrile) bond: This governs the position of the cyano group. Crystallographic studies on the related molecule 2-(4-Methoxy-1H-indol-3-yl)acetonitrile have shown that the cyanide group is significantly twisted away from the indole-ring plane, with a torsion angle of 70.7°. nih.gov This indicates a steric clash between the acetonitrile group and the hydrogen atom at the C4 position of the indole ring, which would also be expected in 2-(1-Ethylindol-3-yl)acetonitrile.
A potential energy surface scan can be calculated to identify the global minimum energy conformation and the energy barriers between different local minima. This information is crucial for understanding which shapes the molecule is most likely to adopt and is a prerequisite for meaningful molecular docking simulations.
Prediction of Spectroscopic Parameters from Theoretical Calculations
Theoretical calculations can predict various spectroscopic properties, such as vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. These predictions serve as a powerful tool for interpreting experimental data and confirming molecular structure.
Vibrational Spectra (IR/Raman): By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies and intensities. A study on the similar molecule, ethyl indole-2-carboxylate, demonstrated excellent agreement between the vibrational wavenumbers calculated using DFT (B3LYP/6-311++G(d,p)) and the experimental FT-IR and FT-Raman spectra. acs.org For 2-(1-Ethylindol-3-yl)acetonitrile, key predicted vibrational modes would include:
C≡N stretch: A strong, sharp band in the IR spectrum, typically around 2250 cm⁻¹.
Aromatic C-H stretches: Above 3000 cm⁻¹.
Aliphatic C-H stretches: Below 3000 cm⁻¹ for the ethyl and methylene (B1212753) groups.
Indole ring vibrations: A series of characteristic bands in the 1600-1400 cm⁻¹ region.
NMR Spectra: Chemical shifts (¹H and ¹³C) can be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide a theoretical spectrum that can be compared with experimental results to aid in signal assignment. The predicted chemical shifts would be sensitive to the electronic environment of each nucleus, reflecting the electron-donating ethyl group and the electron-withdrawing acetonitrile group.
Table 2: Predicted Spectroscopic Features for 2-(1-Ethylindol-3-yl)acetonitrile
| Spectroscopy Type | Key Predicted Feature | Expected Region/Value | Basis from Analogous Studies |
| FT-IR | C≡N stretch | ~2250 cm⁻¹ | Characteristic for nitriles. |
| FT-IR | Aromatic C-H stretch | >3000 cm⁻¹ | Typical for sp² C-H bonds. acs.org |
| FT-Raman | Indole Ring Breathing Modes | ~1400-1600 cm⁻¹ | Characteristic of the indole scaffold. acs.org |
| ¹H NMR | Methylene protons (-CH₂CN) | Singlet, ~3.8-4.2 ppm | Deshielded by adjacent ring and CN group. |
| ¹³C NMR | Cyano carbon (-C≡N) | ~115-120 ppm | Characteristic for nitrile carbons. |
| ¹³C NMR | Indole C2 | ~125-130 ppm | Influenced by N1-substitution and C3-substitution. |
Molecular Docking Simulations for Ligand-Target Interaction Hypothesis Generation (Mechanistic Focus)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). While no specific docking studies for 2-(1-Ethylindol-3-yl)acetonitrile have been published, numerous studies on other indole derivatives demonstrate the power of this approach for generating mechanistic hypotheses. researchgate.netmdpi.com
A hypothetical docking study of 2-(1-Ethylindol-3-yl)acetonitrile would begin by identifying a relevant protein target. Given the prevalence of the indole scaffold in bioactive molecules, potential targets could include enzymes like cyclooxygenases (COX), kinases, or phosphodiesterases. researchgate.netnih.gov
The process would involve:
Preparation of the Receptor and Ligand: Obtaining the 3D structure of the protein (e.g., from the Protein Data Bank) and generating a low-energy 3D conformation of 2-(1-Ethylindol-3-yl)acetonitrile (informed by the conformational analysis in section 5.3).
Docking Simulation: Using software to systematically sample different positions and orientations of the ligand within the protein's active site. The program assigns a score to each pose based on an estimated binding affinity (e.g., in kcal/mol).
Analysis of Binding Modes: The top-scoring poses are analyzed to understand the specific intermolecular interactions responsible for binding. This provides a mechanistic hypothesis for how the molecule might exert a biological effect.
For 2-(1-Ethylindol-3-yl)acetonitrile, key interactions could include:
Hydrogen Bonding: The nitrogen of the cyano group could act as a hydrogen bond acceptor.
π-π Stacking: The indole ring could form stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the active site.
Hydrophobic Interactions: The ethyl group and the indole ring's hydrocarbon portion could engage in hydrophobic interactions.
These simulations can guide the design of new analogues by suggesting modifications that would enhance binding affinity or selectivity, for example, by replacing the ethyl group with a different alkyl chain to better fill a hydrophobic pocket.
Structure-Reactivity Relationship Predictions
Predicting how changes in a molecule's structure will affect its reactivity or biological activity is a central goal of computational chemistry. Quantitative Structure-Activity Relationship (QSAR) studies are a prime example of this. researchgate.netnih.govmdpi.com
A QSAR model for a series of indole-3-acetonitrile derivatives would correlate their measured biological activity (e.g., IC₅₀ values for enzyme inhibition) with calculated molecular descriptors. 2-(1-Ethylindol-3-yl)acetonitrile could serve as a template or a member of the training set for such a model.
Key molecular descriptors that would be calculated include:
Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies. These describe the molecule's ability to engage in electrostatic or orbital-controlled interactions.
Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft or Sterimol). These describe the size and shape of the molecule.
Hydrophobic Descriptors: The partition coefficient (logP), which describes the molecule's lipophilicity and ability to cross cell membranes.
By building a statistically significant mathematical model (e.g., through multiple linear regression), a 3D-QSAR study could generate a visual map showing which regions of the molecule are sensitive to modification. nih.gov For example, the model might indicate that increasing the steric bulk at the N1 position enhances activity, while placing an electron-donating group on the benzene ring is detrimental. This provides predictive power, allowing researchers to estimate the activity of new, unsynthesized derivatives and prioritize synthetic efforts. Models have successfully been built for various indole derivatives, demonstrating the utility of this approach for designing compounds with improved properties. nih.govmdpi.com
Advanced Spectroscopic and Analytical Methodologies for Research on 2 1 Ethylindol 3 Yl Acetonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-(1-Ethylindol-3-yl)acetonitrile. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for the definitive assignment of the molecular structure.
Detailed Research Findings: In a typical ¹H NMR spectrum of 2-(1-Ethylindol-3-yl)acetonitrile, distinct signals corresponding to the ethyl group, the indole (B1671886) ring protons, and the methylene (B1212753) bridge would be observed. The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), a result of spin-spin coupling. The protons on the indole ring (at positions 2, 4, 5, 6, and 7) would appear in the aromatic region, typically between 7.0 and 8.0 ppm. beilstein-journals.org The methylene protons of the acetonitrile (B52724) group (-CH₂CN) would likely appear as a singlet.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. Key resonances would include those for the nitrile carbon (C≡N), the carbons of the indole ring, and the carbons of the N-ethyl substituent. The chemical shifts are sensitive to the electronic environment, confirming the connectivity of the ethyl group to the indole nitrogen. beilstein-journals.org While specific data for the N-ethyl derivative is not widely published, data from the closely related 2-(1-methyl-1H-indol-3-yl)acetonitrile can provide insight into expected chemical shifts. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(1-Ethylindol-3-yl)acetonitrile in CDCl₃ Note: These are predicted values based on analogous structures. Actual values may vary.
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Indole H-2 | ~7.1 | ~123 |
| Indole H-4 | ~7.6 | ~122 |
| Indole H-5 | ~7.2 | ~120 |
| Indole H-6 | ~7.1 | ~121 |
| Indole H-7 | ~7.3 | ~110 |
| -CH₂CN | ~3.8 | ~15 |
| N-CH₂CH₃ | ~4.1 (quartet) | ~42 |
| N-CH₂CH₃ | ~1.4 (triplet) | ~15 |
| C≡N | - | ~117 |
| Indole C-3 | - | ~104 |
| Indole C-3a | - | ~128 |
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its chemical formula (C₁₂H₁₂N₂ for the title compound).
Detailed Research Findings: In techniques like electrospray ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺. For 2-(1-Ethylindol-3-yl)acetonitrile, this would correspond to a measured m/z value very close to its calculated exact mass.
Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the molecular ion. The fragmentation pattern is a unique fingerprint of the molecule. For indoleacetonitrile derivatives, a characteristic fragmentation involves the loss of the acetonitrile moiety and cleavage of the indole ring. The fragmentation of the parent compound, 2-(1H-indol-3-yl)acetonitrile, shows a prominent ion at m/z 130.0683, corresponding to the indolenyl cation formed after the loss of the CH₂CN group. For the N-ethyl derivative, additional fragmentation pathways, such as the loss of the ethyl group, would also be expected.
Table 2: Predicted Key Ions in the ESI-MS/MS Spectrum of 2-(1-Ethylindol-3-yl)acetonitrile
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₁₂H₁₃N₂]⁺ | 185.1073 | Protonated molecular ion |
| [M-C₂H₄+H]⁺ | [C₁₀H₉N₂]⁺ | 157.0760 | Loss of ethylene (B1197577) from ethyl group |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides definitive proof of structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π-stacking.
Detailed Research Findings: While the specific crystal structure of 2-(1-Ethylindol-3-yl)acetonitrile is not publicly available, data from closely related compounds such as 2-(4-Chloro-1H-indol-3-yl)acetonitrile and 2-(7-Methyl-1H-indol-3-yl)acetonitrile provide valuable insights into the expected molecular geometry and crystal packing. nih.govnih.gov These studies show that the indole ring system is essentially planar. In the crystal lattice, molecules are often linked by hydrogen bonds involving the indole N-H group (in unsubstituted analogues) and the nitrile nitrogen atom, forming chains or more complex networks. nih.govnih.gov For the N-ethyl derivative, these specific N-H···N interactions would be absent, and crystal packing would be dictated by weaker van der Waals forces and potential C-H···N interactions.
Table 3: Crystallographic Data for Analagous Indoleacetonitrile Derivatives
| Parameter | 2-(4-Chloro-1H-indol-3-yl)acetonitrile nih.gov | 2-(7-Methyl-1H-indol-3-yl)acetonitrile nih.gov |
|---|---|---|
| Formula | C₁₀H₇ClN₂ | C₁₁H₁₀N₂ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pca2₁ | P2₁/c |
| a (Å) | 7.5091 (15) | 6.9962 (14) |
| b (Å) | 11.041 (2) | 8.9445 (18) |
| c (Å) | 21.380 (4) | 15.406 (3) |
| **β (°) ** | 90 | 97.97 (3) |
Chromatographic Methods (HPLC, GC) for Purity Assessment and Isolation in Research
Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used.
Detailed Research Findings: HPLC: Reversed-phase HPLC (RP-HPLC) is particularly well-suited for analyzing indole derivatives. A typical method would employ a C8 or C18 stationary phase column. nih.gov The mobile phase often consists of a mixture of acetonitrile and water, sometimes with a small amount of an acid modifier like trifluoroacetic acid (TFA) to improve peak shape. cetjournal.it Detection is commonly performed using a UV detector, as the indole ring has a strong chromophore, or a fluorescence detector for higher sensitivity and selectivity. nih.gov The retention time of the compound under specific conditions is a characteristic property used for its identification and quantification.
GC: Gas chromatography is suitable for volatile and thermally stable compounds. For less volatile compounds like indole derivatives, derivatization (e.g., silylation) may be employed. mpg.de GC analysis is often coupled with a mass spectrometer (GC-MS), which allows for the separation and identification of components in a mixture simultaneously. nih.gov This is particularly useful for monitoring reaction progress and identifying impurities.
UV-Vis and Infrared (IR) Spectroscopy for Functional Group Characterization and Reaction Monitoring
UV-Visible (UV-Vis) and Infrared (IR) spectroscopy are used to identify key chromophores and functional groups within a molecule.
Detailed Research Findings: UV-Vis Spectroscopy: The indole ring system in 2-(1-Ethylindol-3-yl)acetonitrile acts as a chromophore, absorbing light in the ultraviolet region. Indole derivatives typically exhibit two main absorption bands. researchgate.net The first, more intense band appears around 210-230 nm, and a second, broader band with fine structure appears around 270-290 nm. The exact positions (λmax) and intensities of these absorptions can be influenced by substitution on the indole ring.
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying specific functional groups based on their vibrational frequencies. For 2-(1-Ethylindol-3-yl)acetonitrile, the most characteristic absorption would be the sharp, medium-intensity peak for the nitrile (C≡N) stretch, which typically appears in the range of 2260-2240 cm⁻¹. beilstein-journals.orgchemicalbook.com Other key signals include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl and methylene groups (below 3000 cm⁻¹), as well as C=C stretching vibrations for the aromatic ring (around 1600-1450 cm⁻¹). beilstein-journals.org
Table 4: Characteristic IR Absorption Bands for 2-(1-Ethylindol-3-yl)acetonitrile
| Wavenumber (cm⁻¹) | Functional Group | Description |
|---|---|---|
| ~3100-3000 | Aromatic C-H | Stretch |
| ~2980-2850 | Aliphatic C-H | Stretch (ethyl, methylene) |
| ~2250 | Nitrile (C≡N) | Stretch, sharp, medium |
| ~1615, 1550, 1470 | Aromatic C=C | Ring stretching |
Biological Activity Investigations: Mechanistic and Target Oriented Research
Receptor Binding Affinity Profiling (e.g., Cannabinoid Receptors)
There is no publicly available data on the receptor binding affinity profile of 2-(1-Ethylindol-3-yl)acetonitrile for any receptor, including cannabinoid receptors. While the indole (B1671886) scaffold is present in various pharmacologically active compounds that interact with a range of receptors, specific binding assays for the N-ethylated derivative of indole-3-acetonitrile (B3204565) have not been documented in scientific publications.
Enzyme Inhibition Studies at the Molecular Level
No studies reporting the direct inhibition of specific enzymes at a molecular level by 2-(1-Ethylindol-3-yl)acetonitrile have been found in the existing scientific literature. While research on other indole derivatives has shown inhibitory activity against various enzymes, such as myeloperoxidase by certain 3-alkylindoles, this information cannot be directly extrapolated to 2-(1-Ethylindol-3-yl)acetonitrile without specific experimental evidence.
In Vitro Cellular Assays for Mechanistic Pathway Elucidation
Specific in vitro cellular assays designed to elucidate the mechanistic pathways of action for 2-(1-Ethylindol-3-yl)acetonitrile are not described in the available research. Studies on analogous compounds provide some insight into potential activities. For example, a study on indolyl-3-acetonitrile derivatives investigated their effects on NO and PGE2 production in RAW 264.7 cells, suggesting an anti-inflammatory pathway. researchgate.net In this study, N-methylation was one of the substitutions explored; however, the N-ethyl derivative was not included, and therefore no specific data exists for the compound .
Ligand-Protein Interaction Analysis (Computational and In Vitro)
There are no published computational docking studies or in vitro analyses specifically investigating the ligand-protein interactions of 2-(1-Ethylindol-3-yl)acetonitrile. While computational methods are frequently used to predict the binding of small molecules to protein targets, no such research has been reported for this particular compound.
Future Directions and Emerging Research Opportunities
Exploration of Undiscovered Reactivity Pathways and Transformations
The reactivity of the indole (B1671886) nucleus is well-documented, yet the interplay of the N-ethyl and 3-acetonitrile substituents in 2-(1-Ethylindol-3-yl)acetonitrile offers fertile ground for discovering novel chemical transformations. Future research could systematically investigate reactions that are currently underexplored for this specific derivative.
Advanced Cycloaddition Reactions: The C2-C3 double bond of the indole ring can participate in cycloaddition reactions. dergipark.org.tr Investigating its reactivity in [4+2], [3+2], and other higher-order cycloadditions with various dienophiles and dipolarophiles could lead to complex, polycyclic indole alkaloids with novel architectures. A recent study demonstrated an unusual, acid-assisted [4+1]-cycloaddition of indoles with nitroalkenes, proceeding through a spirocyclic intermediate. nih.govmdpi.com Applying similar strategies to 2-(1-Ethylindol-3-yl)acetonitrile could unveil new rearrangement pathways and molecular scaffolds.
C-H Activation and Functionalization: Direct C-H activation at various positions of the indole ring (C2, C4, C5, C6, C7) represents a highly atom-economical approach to new derivatives. Exploring transition-metal-catalyzed C-H functionalization to introduce new aryl, alkyl, or heteroatom-containing groups would bypass the need for pre-functionalized starting materials, offering a more efficient route to diverse analogs.
Transformations of the Acetonitrile (B52724) Group: The nitrile functionality is a versatile synthetic handle. Research into its selective hydrolysis, reduction to an amine, or its use as a precursor for forming heterocycles like tetrazoles or thiazoles directly on the indole scaffold could yield compounds with significantly different properties. For instance, the conversion of nitroalkanes to nitriles has been a subject of study, and exploring the reverse or alternative transformations of the acetonitrile group on the indole core could be a promising avenue. nih.gov
Nucleophilic Substitution and Rearrangements: Studies on 1-hydroxyindoles have shown that they can undergo nucleophilic substitution at the N1 position. clockss.org While 2-(1-Ethylindol-3-yl)acetonitrile has a stable N-ethyl group, investigating its reactivity under forcing conditions or exploring reactions that induce rearrangement, such as the 1,2-alkyl shift observed in related indole systems, could lead to unexpected and potentially useful products like 2-(1H-indol-2-yl)acetonitriles. nih.govmdpi.com
Integration into Advanced Materials Science and Engineering (Non-Biological Applications)
The inherent electronic properties of the indole ring system make its derivatives attractive candidates for applications in materials science, beyond their traditional biological roles.
Organic Semiconductors: The π-conjugated system of the indole nucleus can be exploited for creating organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The ethyl and acetonitrile groups on 2-(1-Ethylindol-3-yl)acetonitrile can be used to tune the molecule's solubility, packing in the solid state, and electronic energy levels (HOMO/LUMO). Systematic modification of this scaffold could lead to new p-type or n-type semiconductor materials.
Photocatalysis and Solar Cells: Indole derivatives have been used to construct twisted carbazole (B46965) frameworks with exceptional reduction potentials for applications in photocatalysis. acs.org The electron-rich nature of the indole core in 2-(1-Ethylindol-3-yl)acetonitrile makes it a promising building block for designing novel organic dyes for dye-sensitized solar cells (DSSCs) or as a component in new organic photocatalysts for chemical synthesis.
Chemical Sensors: The indole ring can interact with various analytes through hydrogen bonding, π-stacking, and electrostatic interactions. By incorporating 2-(1-Ethylindol-3-yl)acetonitrile into polymer backbones or onto surfaces, it may be possible to develop novel chemosensors. The nitrile group, in particular, could act as a specific binding site for metal ions, and any resulting changes in the photophysical properties (fluorescence or color) of the indole core could be used for detection.
Table 1: Potential Non-Biological Applications in Materials Science
| Application Area | Potential Role of 2-(1-Ethylindol-3-yl)acetonitrile | Key Structural Features to Exploit |
|---|---|---|
| Organic Electronics | Building block for organic semiconductors in OFETs and OLEDs. | π-conjugated indole system, tunable solubility via N-ethyl group. |
| Photocatalysis | Component of organic photocatalysts or sensitizers. | Electron-rich indole core, potential for redox activity. |
| Dye-Sensitized Solar Cells | Core structure for novel organic dyes. | Chromophoric properties of the indole ring, anchoring groups from the acetonitrile moiety. |
| Chemical Sensing | Active material in fluorescent or colorimetric sensors. | Host-guest interaction capability of the indole ring and nitrile group. |
Innovations in Sustainable Synthesis and Catalysis
The principles of green chemistry are increasingly important in chemical manufacturing. Future research should focus on developing more sustainable and efficient methods for synthesizing 2-(1-Ethylindol-3-yl)acetonitrile and its derivatives.
Microwave-Assisted Organic Synthesis (MAOS): Conventional methods for indole synthesis can be time-consuming and require harsh conditions. Microwave irradiation offers rapid, efficient, and often higher-yielding reaction pathways. tandfonline.comtandfonline.com Applying MAOS to the key steps in the synthesis of 2-(1-Ethylindol-3-yl)acetonitrile could significantly reduce reaction times and energy consumption.
Biocatalysis and Bio-based Catalysts: The use of enzymes or whole-cell systems for chemical transformations offers high selectivity under mild conditions. Exploring enzymatic routes for the synthesis or modification of the target compound is a key area of future research. Additionally, the use of sustainable, bio-based catalysts, such as citric acid, has been shown to be effective for synthesizing related heterocyclic compounds and could be adapted for this purpose. researchgate.net
Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying purification. dergipark.org.tr Designing a novel MCR strategy that assembles the 2-(1-Ethylindol-3-yl)acetonitrile scaffold from simple, readily available precursors would be a significant advancement in synthetic efficiency and sustainability. rsc.org
Flow Chemistry: Microflow synthesis methods allow for precise control over reaction parameters like temperature and mixing, often leading to higher yields and improved safety, especially for reactions involving unstable intermediates. This technique has been successfully applied to the synthesis of other indole derivatives to avoid unwanted side reactions like dimerization. eurekalert.org Implementing a flow-based synthesis for 2-(1-Ethylindol-3-yl)acetonitrile could enable scalable and highly reproducible production.
Computational Chemistry-Driven Design and Discovery of New Chemical Entities
Computational tools are indispensable for modern chemical research, enabling the prediction of properties and the rational design of new molecules before their synthesis.
Quantitative Structure-Activity Relationship (QSAR): For applications in materials science, QSAR models can be developed to correlate the structural features of 2-(1-Ethylindol-3-yl)acetonitrile derivatives with their electronic or photophysical properties. nih.govresearchgate.net These models can then be used to predict the properties of yet-to-be-synthesized analogs, guiding synthetic efforts toward molecules with desired characteristics.
Molecular Docking and Dynamics (for non-biological targets): In materials science, docking simulations can predict how these molecules might interact with and self-assemble on surfaces or within a crystal lattice. Molecular dynamics simulations can provide insights into the conformational flexibility and stability of potential molecular assemblies, which is crucial for designing materials with ordered structures.
In Silico Design of Novel Scaffolds: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the electronic structure, energy levels (HOMO/LUMO), and absorption spectra of 2-(1-Ethylindol-3-yl)acetonitrile and its hypothetical derivatives. zenodo.org This allows for the in silico screening of large virtual libraries of compounds to identify promising candidates for specific applications in electronics or photocatalysis, thereby accelerating the discovery process.
Interdisciplinary Research Avenues in Bioorganic and Physical Organic Chemistry
The unique structure of 2-(1-Ethylindol-3-yl)acetonitrile makes it an interesting subject for fundamental studies at the interface of chemistry and biology, and for probing the principles of physical organic chemistry.
Chemical Probes in Bioorganic Chemistry: Bioorganic chemistry utilizes chemical tools to understand biological processes at the molecular level. vu.ltvsmu.by While avoiding therapeutic applications, 2-(1-Ethylindol-3-yl)acetonitrile can be developed as a chemical probe. For example, its analog, indole-3-acetonitrile (B3204565), has been studied for its interaction with neuroblastoma cells and its potential influence on neurotransmitter pathways. nih.gov Similar studies with the N-ethyl derivative could elucidate the role of N-alkylation on such interactions, providing insights into metabolic pathways or protein-ligand binding without a therapeutic goal.
Mechanistic Studies in Physical Organic Chemistry: A detailed investigation into the kinetics and mechanisms of reactions involving 2-(1-Ethylindol-3-yl)acetonitrile can provide fundamental insights into the electronic effects of the N-ethyl and C3-acetonitrile substituents on the reactivity of the indole core. Studying reaction intermediates, transition states, and the influence of solvents would contribute valuable data to the broader understanding of indole chemistry.
Photophysical Studies: A comprehensive characterization of the photophysical properties, including fluorescence quantum yields, lifetimes, and solvatochromism, is essential. Understanding how the N-ethyl and acetonitrile groups modulate the absorption and emission properties of the indole chromophore can inform its use as an environmental-sensing fluorescent probe or as a building block for more complex photoactive systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
